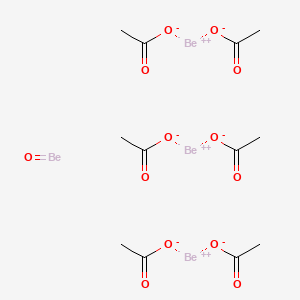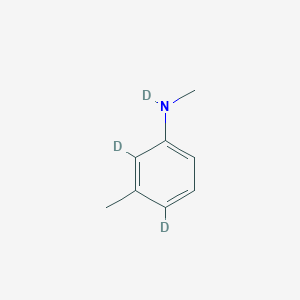
N,3-Dimethylaniline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-Dimethylaniline-d3 is a deuterated derivative of N,3-dimethylaniline, an organic compound that features a dimethylamino group attached to a phenyl ring. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific research applications, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,3-Dimethylaniline-d3 can be synthesized through the alkylation of aniline with deuterated methanol in the presence of an acid catalyst. The reaction involves the following steps:
Hydrogenation of Nitrobenzene: Nitrobenzene is hydrogenated to produce aniline.
N-Methylation of Aniline: Aniline is then methylated using deuterated methanol as the methylating agent
Industrial Production Methods
In industrial settings, N,3-dimethylaniline is typically produced using a liquid-phase or gas-phase method. Methanol is commonly used as the N-alkylation reagent to reduce costs and increase yield .
Analyse Chemischer Reaktionen
Types of Reactions
N,3-Dimethylaniline-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylformanilide and other oxidation products.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide, peracetic acid, and meta-chloroperoxybenzoic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Electrophilic reagents such as halogens can be used under acidic conditions.
Major Products Formed
Oxidation: N-methylformanilide and other oxidation products.
Reduction: Simpler amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,3-Dimethylaniline-d3 is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of dyes and other organic compounds.
Biology: It is used in proteomics research to study protein structures and functions.
Medicine: It is used in the development of pharmaceuticals and in metabolic studies.
Industry: It is used in the production of dyes, rubber vulcanization accelerators, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,3-Dimethylaniline-d3 involves its interaction with various molecular targets and pathways. It can undergo oxidative N-dealkylation, where the dimethylamino group is oxidized to form N-methylformanilide. This reaction is catalyzed by non-heme manganese complexes, which facilitate the electron transfer between the amine and the oxidizing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar chemical properties but without deuterium atoms.
N-Methylaniline: A secondary amine with one methyl group attached to the nitrogen atom.
Aniline: The parent compound with no methyl groups attached to the nitrogen atom
Uniqueness
N,3-Dimethylaniline-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows researchers to track the compound in various biochemical processes and gain insights into its metabolic pathways .
Eigenschaften
Molekularformel |
C8H11N |
|---|---|
Molekulargewicht |
124.20 g/mol |
IUPAC-Name |
N,2,4-trideuterio-N,3-dimethylaniline |
InChI |
InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3/i4D,6D/hD |
InChI-Schlüssel |
FBGJJTQNZVNEQU-XUXPIVENSA-N |
Isomerische SMILES |
[2H]C1=CC=C(C(=C1C)[2H])N([2H])C |
Kanonische SMILES |
CC1=CC(=CC=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B13823136.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
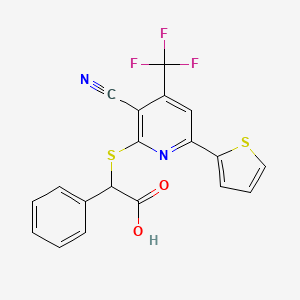
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)

![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
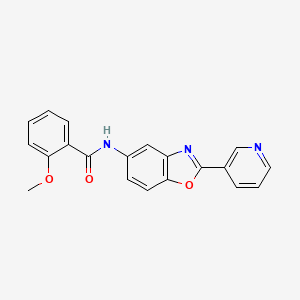
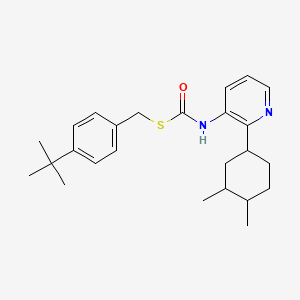
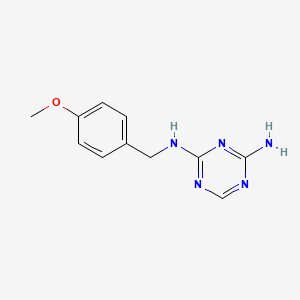
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
